1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been used on several therapeutic targets .
Mode of Action
It’s known that the pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Biochemical Pathways
Compounds with a similar structure, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been found to inhibit poly (adp-ribose) polymerases-1 (parp-1), which are involved in dna repair damage .
Pharmacokinetics
It’s noted that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Similar compounds have been used as potentiators in combination with dna damaging cytotoxic agents to compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce sulfoxide or sulfone groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the sulfanyl group.
Substitution: Substitution reactions can occur at the methyl or phenyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Raney nickel in acetic acid is used for reductive condensation.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and exhibit anti-cancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anti-cancer properties.
Uniqueness
1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific structure, which allows it to effectively inhibit PARP-1. This makes it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-4-6-12(9-11)10-23-13-7-8-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYFSWMSGAXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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